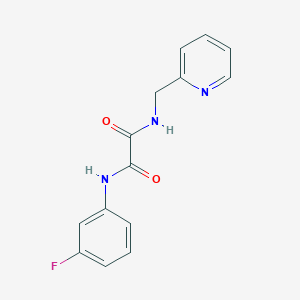

N'-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide, also known as FPO, is a chemical compound that has been studied extensively for its potential applications in scientific research. FPO is a small molecule that is capable of binding to various proteins and enzymes, making it a useful tool for studying their functions and interactions.

Scientific Research Applications

Medicinal Chemistry Applications

Selective Kinase Inhibition : Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to the compound of interest, have been identified as potent and selective Met kinase inhibitors. These compounds show promise in treating cancers dependent on Met kinase activity, with some advancing to clinical trials due to their efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

Fluorescent Chemosensor for Metal Ions : Compounds with structural similarities to N'-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide have been used as fluorescent sensors for metal ions like Zn(2+), demonstrating high selectivity and sensitivity. These sensors aid in distinguishing Zn(2+) from Cd(2+) and have applications in environmental monitoring and bioimaging (Li et al., 2014).

Materials Science and Chemical Synthesis

- Non-Linear Optical (NLO) Properties : Research involving water-mediated synthesis of compounds structurally similar to this compound has explored their NLO properties and molecular docking analyses, indicating potential applications in materials science and as anticancer agents (Jayarajan et al., 2019).

Molecular Biology

- TLR2 Agonists for Vaccine Adjuvants : Certain dihydropyridine-quinolone carboxamide compounds, which share structural features with the target compound, have been identified as Toll-like receptor 2 (TLR2) agonists. These findings open up possibilities for developing new vaccine adjuvants to enhance immune responses (Hu et al., 2018).

properties

IUPAC Name |

N'-(3-fluorophenyl)-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O2/c15-10-4-3-6-11(8-10)18-14(20)13(19)17-9-12-5-1-2-7-16-12/h1-8H,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXZQMCCMCGKFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)

![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)